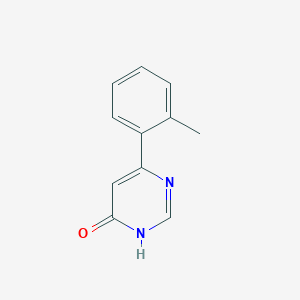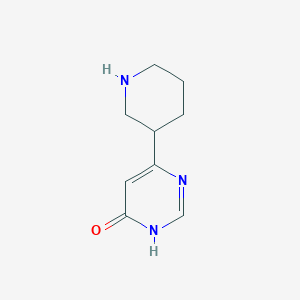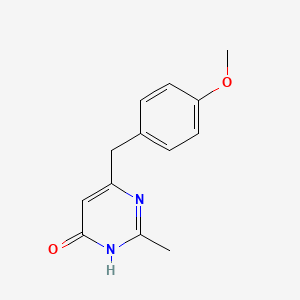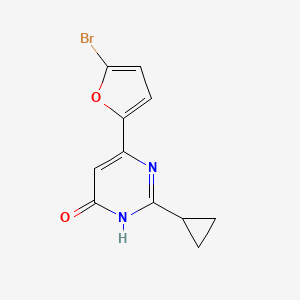
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
The compound “6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrimidine ring attached to a bromofuran at the 6-position and a cyclopropyl group at the 2-position. The presence of the bromine atom suggests that it could be used as a synthetic intermediate, as the bromine could be replaced via nucleophilic substitution reactions .Chemical Reactions Analysis
As a bromofuran derivative, this compound might undergo various chemical reactions. For instance, the bromine atom could be substituted with other groups, making it a potentially useful intermediate in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the bromine atom might make the compound relatively heavy and possibly more reactive .Scientific Research Applications
Antiviral Activity
One significant application of compounds related to 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol is in the field of antiviral research. For instance, derivatives of 2,4-Diamino-6-hydroxypyrimidines, substituted at position 5 with groups including cyclopropyl, have shown potential in inhibiting retrovirus replication in cell culture. Particularly, some derivatives exhibited notable inhibitory activity against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell culture (Hocková et al., 2003).
Synthesis and Structural Studies
The synthesis of related pyrimidine derivatives is a crucial area of research, contributing to the understanding of chemical reactions and potential applications in various fields. For example, unexpected cyclization reactions discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine provide insights into chemical processes and synthetic methodologies (Dang et al., 2008). Additionally, the structural analysis of 5-bromo-2,4-dichloro-6-methylpyrimidine and its derivatives, through regioselective displacement reaction with ammonia, offers valuable information on molecular structures and their formation processes (Doulah et al., 2014).
Antimicrobial Activity
Compounds similar to 6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol have also been investigated for their antimicrobial properties. For instance, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives have shown significant antibacterial and antifungal activities, comparable or even superior to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-bromofuran-2-yl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-4-3-8(16-9)7-5-10(15)14-11(13-7)6-1-2-6/h3-6H,1-2H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMLRYKTAAIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromofuran-2-yl)-2-cyclopropylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



dimethylsilane](/img/structure/B1493658.png)
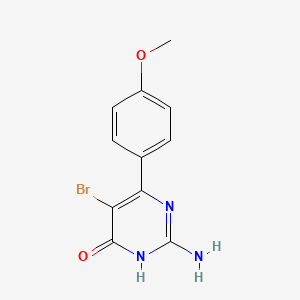
![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)
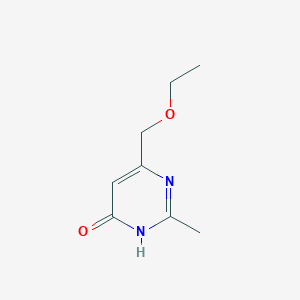
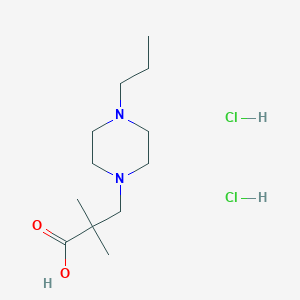
![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)
![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)

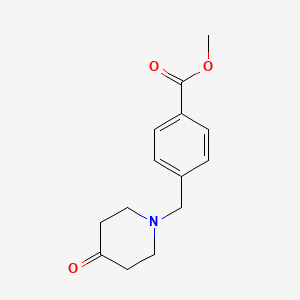
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)
![4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B1493676.png)
